molecular formula C4H6N2O B12655125 N-(1-Cyanoethyl)formamide CAS No. 27394-99-6

N-(1-Cyanoethyl)formamide

Cat. No.: B12655125
CAS No.: 27394-99-6
M. Wt: 98.10 g/mol
InChI Key: ONONIESHMTZAKB-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)formamide is an organic compound with the molecular formula C4H6N2O It is a formamide derivative where the formamide group is substituted with a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Cyanoethyl)formamide can be synthesized through the reaction of formyl chloride with 1-cyanoethylamine. The reaction typically involves the formation of an intermediate, which is then hydrogenated to yield the final product . Another method involves the use of sulfonated rice husk ash as a catalyst for the N-formylation of amines using formic acid under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient catalysts and solvent-free conditions, as mentioned in the synthetic routes, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitriles, primary amines, and substituted formamides. For example, the reaction with fumaronitrile in the presence of trifluoroacetic acid yields 5-amino-6-methylpyridine-3,4-dicarbonitrile .

Scientific Research Applications

N-(1-Cyanoethyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyanoethyl)formamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pyridoxine, it reacts with olefins in the presence of an acid catalyst to form 3-amino-2-methylpyridines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Cyanoethyl)formamide include:

    Formamide: A simpler formamide derivative without the cyanoethyl group.

    N,N-Dimethylformamide: A formamide derivative with two methyl groups.

    N-(2-Cyanoethyl)formamide: A similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

27394-99-6

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

N-(1-cyanoethyl)formamide

InChI

InChI=1S/C4H6N2O/c1-4(2-5)6-3-7/h3-4H,1H3,(H,6,7)

InChI Key

ONONIESHMTZAKB-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)NC=O

Origin of Product

United States

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